molecular formula C13H15NO2S B8594334 Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate

Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate

Cat. No.: B8594334
M. Wt: 249.33 g/mol
InChI Key: JFXATFHFXAOZDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate is an organic compound that belongs to the class of amino acids and derivatives It features a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, attached to a propionic acid ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to ensure high yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the benzo[b]thiophene ring or the amino acid moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzo[b]thiophene derivatives.

    Substitution: Various substituted benzo[b]thiophene derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzo[b]thiophene moiety can engage in π-π stacking interactions and hydrogen bonding, while the amino acid moiety can participate in ionic interactions and hydrogen bonding with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-3-(benzo[b]thiophen-3-yl)propanoate is unique due to its combination of a benzo[b]thiophene core and an amino acid ethyl ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H15NO2S

Molecular Weight

249.33 g/mol

IUPAC Name

ethyl 2-amino-3-(1-benzothiophen-3-yl)propanoate

InChI

InChI=1S/C13H15NO2S/c1-2-16-13(15)11(14)7-9-8-17-12-6-4-3-5-10(9)12/h3-6,8,11H,2,7,14H2,1H3

InChI Key

JFXATFHFXAOZDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CSC2=CC=CC=C21)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixed solution of 7.5 ml of water, 7.5 ml of ethanol, and 10 ml of 12N hydrochloric acid were added 3.5 g of iron powder and 2.79 g of 3-(benzo[b]thiophen-3-yl)-2-nitropropionic acid ethyl ester and then the reaction was carried out for one hour at room temperature. After filtered away excess iron powder, 200 ml of water was added to the filtrate and after adjusting the pH thereof to from 9 to 10 with sodium hydrogencarbonate, the mixture was extracted thrice with 50 ml of chloroform. The chloroform layer was washed twice with 200 ml of water and then twice with 100 ml of a saturated aqueous sodium chloride solution and after drying with magnesium sulfate, chloroform was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, 10 ml of a solution composed of 1N hydrochloric acid and ethyl acetate, and crystals thus deposited were collected by filtration to provide 1.14 g (yield of 40%) of 2-amino-3-(benzo[b]thiophen-3-yl)propionic acid ethyl ester.
Name
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
3-(benzo[b]thiophen-3-yl)-2-nitropropionic acid ethyl ester
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
catalyst
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One

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